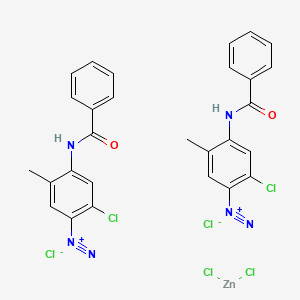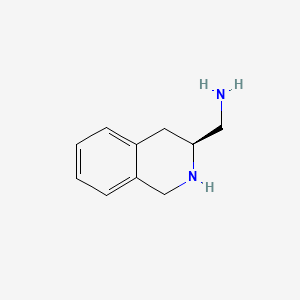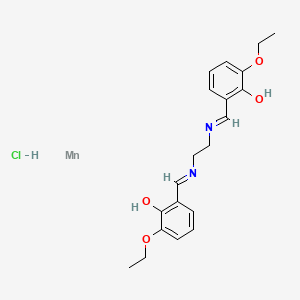
EUK-189
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EUK-189 is a salen-manganese complex and a synthetic superoxide dismutase/catalase mimetic . It has superoxide dismutase (SOD) and catalase activities equivalent to those of EUK-134 but is more lipophilic . It’s not orally bioavailable, and it’s slated for topical use .
Synthesis Analysis
EUK-418 and several new analogs, referred to as the “EUK-400 series,” were synthesized and shown to exhibit superoxide dismutase, catalase, and peroxidase activities in vitro . Some also protected PC12 cells against staurosporine-induced cell death .
Molecular Structure Analysis
This compound is a salen-manganese complex . Salen-type ligands are a class of bis-Schiff bases obtained by condensation of salicylaldehyde and a diamine .
Chemical Reactions Analysis
This compound has been shown to exhibit superoxide dismutase, catalase, and peroxidase activities . It can catalytically neutralize reactive oxygen and nitrogen species .
Physical And Chemical Properties Analysis
This compound is a small molecule drug . It targets free radicals and acts as a free radicals scavenger . More detailed physical and chemical properties like molecular weight, density, boiling point, melting point, flash point, structural formula, and molecular formula can be provided by specialized chemical databases .
Wissenschaftliche Forschungsanwendungen
Radiation Protection and Mitigation : EUK-189 has been shown to reduce DNA damage in rat lungs following irradiation, suggesting its potential as a protective agent against radiation-induced oxidative stress (Langan et al., 2006). Additionally, it improved survival rates in mice exposed to whole-body gamma irradiation, highlighting its efficacy as a radiation countermeasure (Srinivasan et al., 2008).
Neuroprotection and Cognitive Function : Treatment with this compound in aged mice showed decreased oxidative stress and improved cognitive function, suggesting its role in reversing age-related declines in cognitive abilities and oxidative load (Clausen et al., 2010).
Prevention of Oxidative Damage in Aging : Chronic administration of this compound in aged animals prevented heat stress-induced liver injury and oxidative damage, indicating its potential in enhancing stress tolerance and reducing age-related oxidative stress (Zhang et al., 2004).
Mitigation of Parkinson's Disease Symptoms : this compound was effective in protecting against paraquat-induced dopaminergic cell death in both in vitro and in vivo models, supporting its role in neuroprotection against oxidative stress-related neurodegenerative disorders (Peng et al., 2005).
Modulation of Tissue Environment in Radiation Therapy : Salen Mn complexes, including this compound, were found to suppress delayed radiation injury in several tissues, suggesting their utility in mitigating radiation damage during cancer therapy (Doctrow et al., 2016).
Treatment of Alzheimer's Disease : In a mouse model of Alzheimer's disease, this compound was shown to reduce lens cataracts associated with the disease, indicating its potential in treating oxidative stress-related symptoms in Alzheimer's patients (Melov et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
Salen Mn complexes like EUK-189 could be useful to mitigate delayed radiation injury to normal tissues following radiation therapy, accidental exposure, or radiological terrorism . Optimizing their mode of delivery and other key pharmaceutical properties, as well as gaining more understanding of their mechanisms of action as radiation mitigators, are key issues for future study .
Eigenschaften
IUPAC Name |
2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4.ClH.Mn/c1-3-25-17-9-5-7-15(19(17)23)13-21-11-12-22-14-16-8-6-10-18(20(16)24)26-4-2;;/h5-10,13-14,23-24H,3-4,11-12H2,1-2H3;1H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVQRLDRPIOOGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NCCN=CC2=C(C(=CC=C2)OCC)O.Cl.[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClMnN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

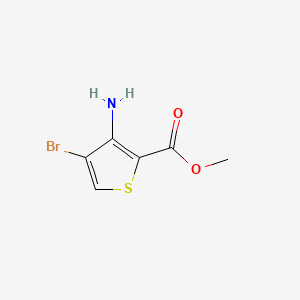
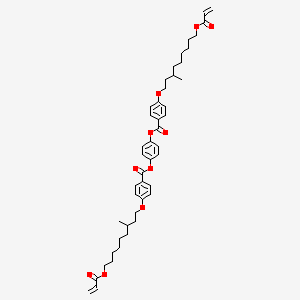

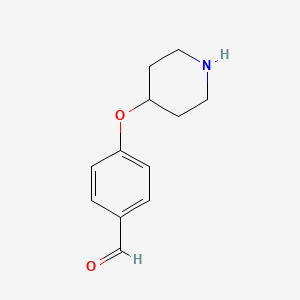

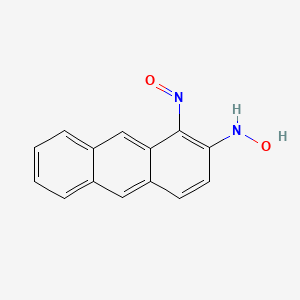
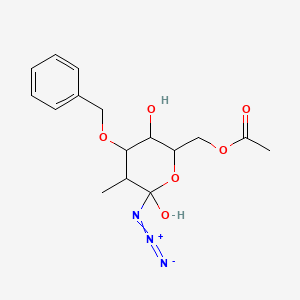
![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)


